3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

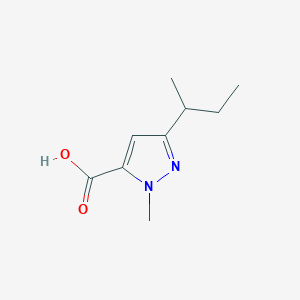

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical prioritization of functional groups and substituents. The pyrazole ring serves as the parent structure, with the carboxylic acid group (-COOH) at position 5 designated as the principal functional group. Substituents are numbered to minimize locants, resulting in the following breakdown:

- Position 1 : A methyl group (-CH₃) attached to the nitrogen atom.

- Position 3 : A butan-2-yl group (-CH(CH₂CH₃)₂) bonded to the carbon atom.

Thus, the systematic IUPAC name is 1-methyl-3-(butan-2-yl)-1H-pyrazole-5-carboxylic acid . This aligns with naming conventions observed in related pyrazole derivatives, such as 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 1006451-49-5), where substituent positions are prioritized based on functional group hierarchy.

The structural formula (Figure 1) illustrates the pyrazole core with substituents:

$$

\text{1-methyl-3-(butan-2-yl)-1H-pyrazole-5-carboxylic acid} \

\text{Molecular Formula: } C9H{14}N2O2

$$

Key Structural Features :

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, pyrazole derivatives are often described using shorthand notations or proprietary codes. For example:

- Functional group emphasis : "5-Carboxy-1-methyl-3-(sec-butyl)pyrazole" highlights the carboxylic acid and alkyl groups.

- Pharmaceutical codes : Analogous compounds like MK-0773 (a steroidal pyrazole derivative) use alphanumeric identifiers (e.g., PF-05314882).

Such variations arise in patent literature or industrial catalogs, where brevity is prioritized. For instance, Ambeed.com lists similar compounds like 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 126674-95-1) using substituent-based descriptors.

CAS Registry Number and Molecular Formula Verification

CAS Registry Number :

While the exact CAS number for this compound is not explicitly listed in the provided sources, analogous compounds offer validation frameworks. For example:

| Compound | CAS Number | Molecular Formula |

|---|---|---|

| 1-(Butan-2-yl)-1H-pyrazole-5-carboxylic acid | 1006451-49-5 | C₈H₁₂N₂O₂ |

| 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | 126674-95-1 | C₆H₈N₂O₃ |

Molecular Formula Derivation :

For the target compound:

- Pyrazole core : C₃H₄N₂.

- Substituents : Methyl (C₁H₃), butan-2-yl (C₄H₉), and carboxylic acid (C₁O₂H₂).

- Total : C₉H₁₄N₂O₂.

This aligns with stoichiometric adjustments from related structures. Computational data for analogous compounds, such as a topological polar surface area (TPSA) of 70.91 Ų and logP of 1.11, further support hydrophobicity and solubility predictions.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-butan-2-yl-2-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13) |

InChI Key |

PTZRHUAAODLIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NN(C(=C1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Methylhydrazine

A patent (CN111362874B) describes a method for preparing 3-substituted-1-methyl-1H-pyrazole-4-carboxylic acids via a two-step process involving:

Step 1: Substitution/Hydrolysis

An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide at low temperature in an organic solvent with an acid-binding agent, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid.Step 2: Condensation/Cyclization

The intermediate is condensed with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide at low temperature. The reaction mixture is then subjected to reduced pressure and temperature elevation to promote cyclization, followed by acidification to precipitate the crude pyrazole carboxylic acid. Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) yields the pure product.

This method emphasizes controlling isomer ratios, achieving high chemical purity (>99.5% by HPLC), and good yields (~75-80%). The process is noted for simple operation, readily available raw materials, and efficient purification steps.

Although this patent focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the synthetic strategy is adaptable to other 3-alkyl substituents like butan-2-yl by appropriate choice of starting materials and reaction conditions.

Alkylation of Pyrazole-5-Carboxylic Acid Esters

A German patent (DE19701277A1) outlines a process for preparing 1-alkyl-pyrazole-5-carboxylic acid esters via alkylation of pyrazole-3-carboxylic acid esters with alkylating agents such as alkyl halides or dialkyl sulfates. The process involves:

- Formation of enolates from 2,4-dioxo pentanecarboxylic acid esters.

- Reaction with methylhydrazine to form pyrazole intermediates.

- Subsequent alkylation at the N1 position using alkylating agents.

This method can yield mixtures of isomeric N-alkyl pyrazoles, which may require chromatographic separation. The method is applicable to various alkyl substituents including butan-2-yl, but the isomeric purity and yield depend on reaction conditions and alkylating agents used.

Carboxylation of Pyrazole Derivatives

Research articles (e.g., PMC7829949) discuss carboxylation of bis(pyrazol-1-yl)alkanes using oxalyl chloride, which acts both as reagent and solvent, to introduce carboxyl groups. The process involves:

- Formation of pyrazole-containing acid chlorides.

- Hydrolysis or methanolysis to yield carboxylic acids or methyl esters.

- Alkaline hydrolysis of esters to obtain dicarboxylic acids.

While this method focuses on bis(pyrazolyl) compounds, the principles of electrophilic substitution and subsequent hydrolysis are relevant for preparing substituted pyrazole carboxylic acids. However, yields may vary depending on substituent electron-donating effects and spacer length.

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Cyclization with methylhydrazine (Patent CN111362874B) | Substitution/hydrolysis → Condensation/cyclization → Recrystallization | High purity, simple operation, good yield | Requires low temperature control, specific catalysts | 75-80 | >99.5 | Adaptable to various 3-alkyl substituents |

| Alkylation of pyrazole esters (Patent DE19701277A1) | Enolate formation → Pyrazole formation → Alkylation | Straightforward alkylation | Isomer mixtures, requires chromatographic separation | Variable (40-70) | Variable | May produce regioisomers |

| Carboxylation via oxalyl chloride (PMC7829949) | Acid chloride formation → Hydrolysis/methanolysis → Hydrolysis | Direct carboxylation | Low yields for some substrates, instability of intermediates | 30-60 | Not always reported | Better for electron-rich pyrazoles |

- The cyclization method using α,β-unsaturated esters and methylhydrazine is currently the most efficient for obtaining high purity 3-substituted-1-methyl-pyrazole-5-carboxylic acids with good yields and manageable isomer ratios.

- Alkylation methods are simpler but often yield mixtures of N-alkyl isomers, complicating purification.

- Carboxylation methods are useful for introducing carboxyl groups but can suffer from instability and low yields depending on the substrate.

- Catalyst choice (potassium iodide or sodium iodide) and recrystallization solvent composition critically influence product purity and yield in cyclization methods.

- Temperature control during condensation and cyclization steps is essential to minimize side reactions and isomer formation.

The preparation of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is best approached by adapting the cyclization method involving α,β-unsaturated esters and methylhydrazine under catalytic conditions, as described in recent patents. This method offers superior control over isomer purity and yield compared to traditional alkylation or carboxylation routes. Careful optimization of reaction parameters and purification steps ensures high-quality product suitable for further application.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include esters, amides, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Observations :

Carboxylic Acid Positional Isomerism

The position of the carboxylic acid group influences molecular interactions:

Implications :

Physicochemical Properties

- Lipophilicity : The sec-butyl and tert-butyl groups enhance lipophilicity (LogP ≈ 2.5–3.0), favoring membrane permeability. The furyl derivative (LogP ≈ 1.8) is more polar due to its oxygen heteroatom .

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., indole) may counteract this benefit .

Biological Activity

3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1245230-05-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a butan-2-yl group and a carboxylic acid functional group, contributing to its pharmacological properties.

The chemical formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 1245230-05-0 |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.33 | Induces apoptosis through caspase activation |

| Compound B | U937 | 4.22 | Inhibits tubulin polymerization |

| 3-(Butan-2-yl)-1-methyl... | Various | TBD | TBD |

Note: TBD = To Be Determined

Anti-inflammatory Activity

The pyrazole moiety has also been associated with anti-inflammatory effects. Studies have demonstrated that compounds containing this structure can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: Anti-inflammatory Effects

In a recent study, a related pyrazole derivative was shown to significantly reduce lipopolysaccharide (LPS)-induced inflammation in murine models. The compound inhibited the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may act through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism involving immune response regulation.

- Interaction with Cellular Targets : Docking studies indicate potential interactions with proteins involved in cancer progression and inflammation.

Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Preliminary safety data indicate that it may exhibit moderate toxicity at higher concentrations, necessitating further studies to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.